molecular formula C7H10Cl2N4 B2482136 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride CAS No. 914087-69-7

3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride

Cat. No.: B2482136
CAS No.: 914087-69-7
M. Wt: 221.09
InChI Key: KJFFIGNFXRXQJG-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride (CAS: 914087-69-7) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀Cl₂N₄ and a molecular weight of 221.09 g/mol. It is a dihydrochloride salt of the free base 3H-imidazo[4,5-b]pyridin-2-ylmethanamine (CAS: 828242-03-1), which has a boiling point of 410°C, a density of 1.368 g/cm³, and a refractive index of 1.729 . The compound is supplied as a brown-to-gray solid with a purity ≥98.0% (HPLC) and is stored at room temperature . Its structural core consists of an imidazo[4,5-b]pyridine ring system with a methanamine substituent at the 2-position, protonated as a dihydrochloride salt.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFFIGNFXRXQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914087-69-7
Record name 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride
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Chemical Reactions Analysis

Types of Reactions: 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Anticancer Activity

3H-imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit moderate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. For instance, a study showed that certain derivatives displayed IC50 values ranging from 1.8 to 3.2 μM against multiple cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It has been reported to inhibit the inflammatory response in human retinal pigment epithelial cells and in models of obesity-related inflammation by modulating transcription factors such as Nrf2 and NF-κB . Notably, some derivatives selectively inhibited COX-2 with IC50 values as low as 9.2 μmol/L, suggesting their potential in treating inflammatory diseases .

Synthesis of Derivatives

The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions using various precursors. For example, a highly efficient method was developed that utilizes environmentally benign solvents and simple procedures to yield functionalized imidazo[4,5-b]pyridines with high structural diversity .

Synthesis Method Key Features Yield
Cyclization with triethyl orthoformateHigh efficiency, broad substrate scope49%–95%
SNAr reaction with substituted aminesGreen chemistry approachHigh yield with minimal purification

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of these compounds with target enzymes like COX-1 and COX-2. Such studies help in understanding the structure-activity relationship and guiding further modifications to enhance efficacy .

Antimicrobial Properties

Recent evaluations have highlighted the antimicrobial activity of 3H-imidazo[4,5-b]pyridine derivatives against various bacterial strains. For instance, certain compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antibacterial agents .

Antitubercular Activity

In addition to anticancer and antimicrobial properties, some derivatives have been identified as potential antitubercular agents against Mycobacterium tuberculosis. Compounds were found to exhibit MIC values below 1 μmol/L, indicating strong inhibitory effects on bacterial growth .

Case Study: Anticancer Evaluation

A study involving eight novel 3H-imidazo[4,5-b]pyridine derivatives assessed their cytotoxic effects on nine cancer cell lines. The results indicated that the most active compound showed selective inhibition against K562 cells with an IC50 of 1.8 μM .

Case Study: COX Inhibition

Another study focused on the selective inhibition of COX enzymes by various derivatives of 3H-imidazo[4,5-b]pyridine. The findings revealed that specific substitutions on the pyridine ring significantly enhanced COX-2 selectivity compared to COX-1 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[4,5-b]pyridine Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
3H-Imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride 914087-69-7 C₇H₁₀Cl₂N₄ 221.09 Methanamine at 2-position; dihydrochloride salt Purity ≥98%, solid
3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride CID 63757458 C₈H₁₂Cl₂N₄ 235.11 Methyl group at 3-position SMILES: CN1C(=NC2=C1N=CC=C2)CN
3H-Imidazo[4,5-b]pyridin-7-ylmethanamine 1566552-84-8 C₇H₈N₄ 148.17 Methanamine at 7-position Purity 95% (free base)
3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride 2126178-23-0 C₁₁H₁₆Cl₂N₄O 291.18 Piperidin-4-yl and ketone at 2-position Inhibitor scaffold
5-Chloro-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine 957494-93-8 C₁₃H₁₀ClN₃O 259.69 Chloro at 5-position; 3-methoxyphenyl at 2-position Solid, potential kinase inhibitor

Key Differences and Functional Implications

Substituent Position :

  • The target compound has a methanamine group at the 2-position of the imidazo[4,5-b]pyridine core, while QM-8021 (CAS: 1566552-84-8) features the same group at the 7-position . Positional isomerism significantly impacts biological activity; for example, 2-substituted derivatives often exhibit enhanced binding to kinase active sites compared to 7-substituted analogues .

Salt Forms and Solubility :

  • The dihydrochloride salt form (CAS: 914087-69-7) improves aqueous solubility compared to the free base (CAS: 828242-03-1), which has a high boiling point (410°C ) and density (1.368 g/cm³ ) . In contrast, 3-methyl-substituted analogues (e.g., CID 63757458) may exhibit altered solubility due to hydrophobic methyl groups .

The 5-chloro-2-(3-methoxyphenyl) variant (CAS: 957494-93-8) is hypothesized to inhibit kinases due to its halogen and aryl substituents .

Biological Activity

3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8N4·2ClH
  • Molecular Weight : 221.09 g/mol
  • IUPAC Name : this compound

The compound is thought to interact with various biological targets, primarily through its modulation of the GABA_A receptor. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The following points summarize its proposed mechanisms:

  • GABA_A Receptor Modulation : It acts as a positive allosteric modulator, enhancing the receptor's response to GABA, which may lead to anxiolytic and sedative effects.
  • Influence on Biochemical Pathways : The compound may influence pathways related to neuronal activity, inflammation, and immune responses, potentially providing therapeutic benefits in neurological disorders and inflammatory conditions .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:

Cell Line IC50 (μM) Activity Level
LN-229 (glioblastoma)10.4Moderate
Capan-1 (pancreatic adenocarcinoma)12.0Moderate
HCT-116 (colorectal carcinoma)9.8Moderate
NCI-H460 (lung carcinoma)11.5Moderate
K-562 (chronic myeloid leukemia)15.0Low

The compound demonstrated selective activity against specific cancer types, with higher potency observed in glioblastoma and colorectal carcinoma cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. In vitro tests showed:

  • Against Gram-positive bacteria : Effective against Bacillus cereus with a minimum inhibitory concentration (MIC) of 32 μM.
  • Against Gram-negative bacteria : Limited efficacy against Escherichia coli, indicating a selective action favoring Gram-positive organisms .

Case Studies

  • Anticancer Research : A study focused on the effect of various substituted imidazopyridines on cancer cell proliferation highlighted that compounds similar to this compound exhibited significant activity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .
  • Neuropharmacology : Research exploring the GABA_A receptor modulation by imidazopyridine derivatives indicated that compounds like this compound could serve as therapeutic agents for anxiety and seizure disorders due to their positive allosteric effects .

Q & A

Basic: What are the established synthetic routes for 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride?

Answer:
The compound is synthesized via multi-step protocols, often involving:

  • Michael Addition Reactions : Using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under controlled conditions (e.g., ethanol/DMF, 60–80°C) to form intermediates, followed by purification via column chromatography .
  • Microwave-Assisted Synthesis : This method reduces reaction times (e.g., from hours to minutes) and improves yields (>80%) compared to conventional heating, particularly for imidazo[4,5-b]pyridine derivatives .
  • Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt, confirmed by elemental analysis and NMR .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing methyl groups in the imidazo ring) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring purity >95% .
  • X-Ray Crystallography : For resolving ambiguous regioselectivity in derivatives, particularly when stereoisomers are possible .
  • Elemental Analysis : Validating stoichiometry of the dihydrochloride form (e.g., Cl⁻ content via titration) .

Advanced: How can density functional theory (DFT) studies resolve regioselectivity challenges in synthesizing derivatives?

Answer:
DFT calculations (e.g., at the B3LYP/6-31G* level) predict reaction pathways by analyzing:

  • Transition-State Energies : Identifying lower-energy pathways for regioselective product formation (e.g., favoring Michael adducts over competing intermediates) .
  • Electrostatic Potential Maps : Highlighting nucleophilic/electrophilic sites on precursors, such as the reactivity of acetonitrile vs. pyridine nitrogen atoms .
  • Thermodynamic Stability : Comparing Gibbs free energy differences between isomers to rationalize dominant products observed experimentally .

Advanced: How should researchers address discrepancies in reported IC50_{50}50​ values for iNOS inhibition by 3H-imidazo[4,5-b]pyridine derivatives?

Answer:
Contradictory IC50_{50} values (e.g., 86 nM vs. higher values in other studies) may arise from:

  • Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived iNOS) or cofactor availability (e.g., NADPH, tetrahydrobiopterin) .
  • Inhibition Mechanism : Irreversible inhibitors (e.g., BYK 191023 dihydrochloride) require pre-incubation with the enzyme, which may not be standardized across studies .
  • Validation Steps :
    • Replicate assays using identical buffer conditions and enzyme batches.
    • Include positive controls (e.g., L-NMMA for iNOS) to normalize data .

Basic: What are the key structural modifications to enhance solubility of this compound in aqueous buffers?

Answer:

  • Salt Formation : The dihydrochloride form increases water solubility (>100 mM in water) compared to the free base .
  • Polar Substituents : Introducing hydroxyl or amine groups on the pyridine/imidazole rings (e.g., 4-isopropoxybenzamide derivatives) improves hydrophilicity .
  • Co-Solvent Systems : Use DMSO or PEG-400 for stock solutions, followed by dilution into aqueous buffers (pH 4–7) to prevent precipitation .

Advanced: How can researchers optimize reaction yields for microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives?

Answer:

  • Parameter Screening : Vary microwave power (100–300 W), temperature (80–120°C), and irradiation time (5–30 minutes) using design-of-experiment (DoE) approaches .
  • Catalyst Selection : Lewis acids like ZnCl2_2 or Ce(SO4_4)2_2 enhance cyclization efficiency in imidazo ring formation .
  • Workup Strategies : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors, followed by recrystallization from ethanol .

Advanced: What strategies are recommended for resolving contradictory biological activity data in different cell lines?

Answer:

  • Cell-Specific Factors : Assess membrane permeability (via logP calculations) or efflux pump activity (e.g., P-gp expression) that may reduce intracellular concentrations .
  • Metabolic Stability : Use liver microsome assays to compare compound degradation rates across species (e.g., human vs. murine models) .
  • Off-Target Profiling : Screen against related enzymes (e.g., eNOS, nNOS) to confirm selectivity, as cross-reactivity may skew dose-response curves .

Basic: What safety precautions are critical when handling the dihydrochloride salt?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation) .
  • Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by wet vacuuming .

Advanced: How can researchers validate the proposed mechanism of action for imidazo[4,5-b]pyridine-based enzyme inhibitors?

Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding (e.g., pre-incubation with iNOS) .
  • X-Ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., interaction with the heme cofactor in iNOS) .
  • Mutagenesis : Engineer enzyme mutants (e.g., C115A in iNOS) to confirm critical residue interactions .

Basic: What are the common degradation pathways observed during long-term storage?

Answer:

  • Hydrolysis : The imidazole ring may degrade under high humidity, detectable via HPLC monitoring of new peaks at 220–260 nm .
  • Oxidation : Susceptibility to light-induced oxidation necessitates storage in amber vials under inert gas (N2_2 or Ar) .
  • Salt Dissociation : The dihydrochloride form may lose HCl in dry conditions, requiring periodic pH checks of stock solutions .

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